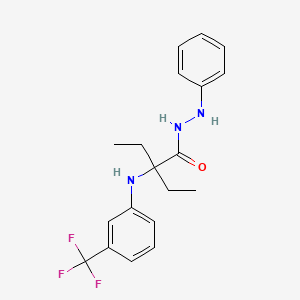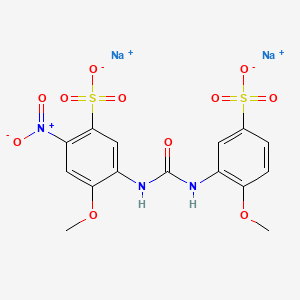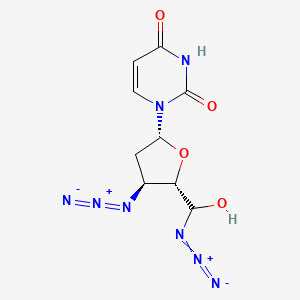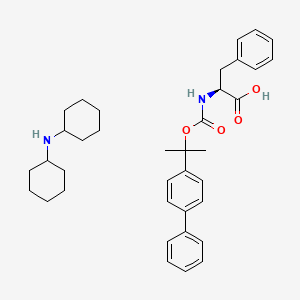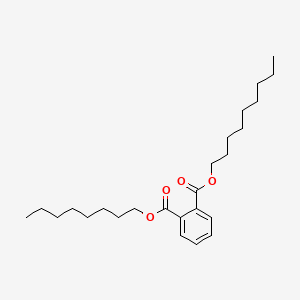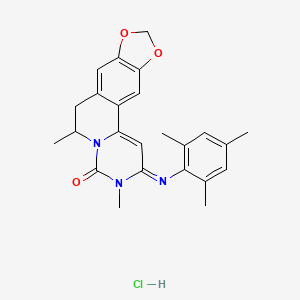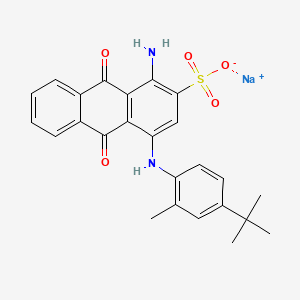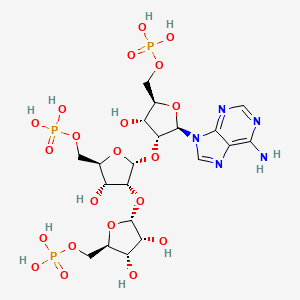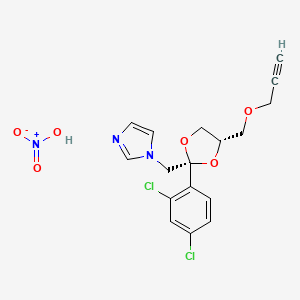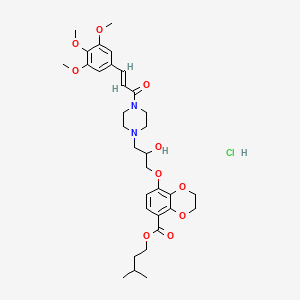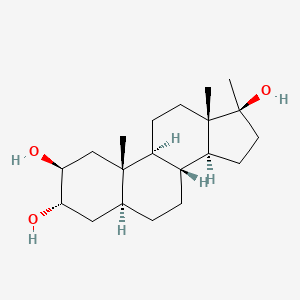
17alpha-Methyl-2beta,3alpha,17beta-trihydroxy-5alpha-androstane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
17.alpha.-methyl-2.beta.,3.alpha.,17.beta.-trihydroxy-5.alpha.-androstane is a synthetic androgenic steroid. It is a derivative of androstane, characterized by the presence of three hydroxyl groups and a methyl group at specific positions on the steroid backbone. This compound is known for its significant androgenic activity, which influences the development of male characteristics and has various applications in medical and scientific research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 17.alpha.-methyl-2.beta.,3.alpha.,17.beta.-trihydroxy-5.alpha.-androstane involves multiple steps, starting from basic steroidal precursors. The key steps include:
Hydroxylation: Introduction of hydroxyl groups at the 2, 3, and 17 positions.
Methylation: Addition of a methyl group at the 17.alpha. position.
Reduction: Reduction of specific double bonds to achieve the desired stereochemistry.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Catalytic Hydrogenation: To achieve the reduction of double bonds.
Chromatographic Purification: To isolate the desired product from reaction mixtures.
Crystallization: To obtain the compound in its pure form.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of ketones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the hydroxyl groups or reduce any remaining double bonds.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Including halogenating agents or alkylating agents.
Major Products:
Oxidized Derivatives: Such as ketones or aldehydes.
Reduced Derivatives: Including fully saturated steroids.
Substituted Compounds: With various functional groups replacing the hydroxyl groups.
Applications De Recherche Scientifique
17.alpha.-methyl-2.beta.,3.alpha.,17.beta.-trihydroxy-5.alpha.-androstane has several applications in scientific research:
Chemistry: Used as a reference compound in the study of steroid chemistry and synthesis.
Biology: Investigated for its role in androgen receptor binding and its effects on gene expression.
Medicine: Explored for potential therapeutic uses in conditions requiring androgenic stimulation, such as hypogonadism.
Industry: Utilized in the development of performance-enhancing drugs and in the study of steroid metabolism
Mécanisme D'action
The compound exerts its effects primarily through binding to androgen receptors. Upon binding, it activates the receptor, leading to the transcription of specific genes that promote the development of male characteristics. The pathways involved include:
Androgen Receptor Activation: Leading to changes in gene expression.
Signal Transduction Pathways: Involving various intracellular signaling molecules.
Comparaison Avec Des Composés Similaires
17.alpha.-methyltestosterone: Another synthetic androgen with similar properties but different structural modifications.
5.alpha.-androstane-3.alpha.,17.beta.-diol: A naturally occurring androgen with a similar backbone but different functional groups.
Uniqueness: 17.alpha.-methyl-2.beta.,3.alpha.,17.beta.-trihydroxy-5.alpha.-androstane is unique due to its specific hydroxylation pattern and methylation, which confer distinct biological activities and stability compared to other androgens .
Propriétés
Numéro CAS |
1375064-29-1 |
|---|---|
Formule moléculaire |
C20H34O3 |
Poids moléculaire |
322.5 g/mol |
Nom IUPAC |
(2S,3S,5S,8R,9S,10S,13S,14S,17S)-10,13,17-trimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-2,3,17-triol |
InChI |
InChI=1S/C20H34O3/c1-18-11-17(22)16(21)10-12(18)4-5-13-14(18)6-8-19(2)15(13)7-9-20(19,3)23/h12-17,21-23H,4-11H2,1-3H3/t12-,13+,14-,15-,16-,17-,18-,19-,20-/m0/s1 |
Clé InChI |
BUTNDYMNFYGFDE-PEACWCRISA-N |
SMILES isomérique |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)CC[C@@H]4[C@@]3(C[C@@H]([C@H](C4)O)O)C |
SMILES canonique |
CC12CCC3C(C1CCC2(C)O)CCC4C3(CC(C(C4)O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


